ent-Heronamide C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

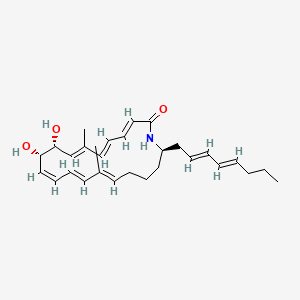

Structure

3D Structure

Properties

Molecular Formula |

C29H41NO3 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(3E,5E,7E,9R,10S,11Z,13E,15E,20R)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m0/s1 |

InChI Key |

SAMBOMHOYJPACQ-YPDURWNLSA-N |

Isomeric SMILES |

CCC/C=C/C=C/C[C@H]1CCC/C=C(/C=C/C=C\[C@@H]([C@@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |

Canonical SMILES |

CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

ent-Heronamide C discovery and origin

An In-Depth Technical Guide on the Discovery and Origin of ent-Heronamide C

Introduction

This compound is the synthetic enantiomer of Heronamide C, a member of the heronamide family of polyene macrolactams. The natural heronamides have been isolated from marine-derived bacteria of the genus Streptomyces and exhibit interesting biological activities, particularly as membrane-binding agents.[1][2] The synthesis of this compound was undertaken not as a target for its own inherent natural occurrence, but as a crucial chemical probe. Its development has been instrumental in elucidating the mode of action of the natural Heronamide C, specifically regarding the importance of stereochemistry in its interaction with biological membranes.[3][4][5] This document provides a detailed overview of the origin of the parent compound, the rationale and methodology for the synthesis of this compound, and the key findings derived from its use.

Origin and Biosynthesis of the Natural Heronamide Family

The heronamide family of natural products was first isolated from a marine-derived actinomycete, Streptomyces sp.[1][2] Notably, Heronamides A, B, and C were extracted from an Australian marine-derived Streptomyces species.[6] These compounds are characterized by a 20-membered macrolactam ring system.

A plausible biosynthetic pathway for the formation of Heronamides A and B from Heronamide C has been proposed. This pathway suggests that the key carbocyclic ring transformations proceed through an unprecedented synchronized tandem electrocyclization mechanism.[6] This proposed biogenesis provides a framework for understanding the structural diversity within the heronamide family and has inspired biomimetic total synthesis strategies.

Rationale for the Synthesis of this compound

The synthesis of this compound, the unnatural enantiomer of Heronamide C, was a strategic endeavor to investigate the stereochemical requirements of the molecule's biological activity. By creating a mirror image of the natural product, researchers could probe whether the cellular targets of Heronamide C recognize its specific three-dimensional shape. This approach is fundamental in chemical genetics for understanding drug-target interactions. The evaluation of this compound's antifungal activity revealed the existence of chiral recognition between Heronamide C and components of the cell membrane, highlighting the importance of the natural stereochemistry for its full potency.[3][4][5]

Experimental Protocols: Total Synthesis of this compound

The total synthesis of this compound was achieved through a highly modular strategy.[5][7] This approach involved the synthesis of two complex fragments, which were then coupled and cyclized to form the final macrolactam.

Methodology:

-

Fragment Synthesis :

-

Fragment Coupling (Stille Coupling) :

-

Macrolactamization :

-

The linear precursor 31 was treated with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to remove a protecting group, followed by treatment with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the intramolecular amide bond formation, yielding the TES-protected macrocycle 32 .[5][7]

-

-

Deprotection :

Quantitative Data

The synthesis and biological evaluation of this compound yielded key quantitative data that are summarized below.

Table 1: Synthetic Yields

| Reaction Step | Product | Yield | Reference |

|---|---|---|---|

| Stille Coupling | Coupling product 31 | 40% | [5][7] |

| Macrolactamization | TES-protected 32 | 53% (over 2 steps) | [5][7] |

| Deprotection | this compound (ent-1 ) | 90% |[5][7] |

Table 2: Antifungal Activity against Schizosaccharomyces pombe (Fission Yeast)

| Compound | Strain | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound (ent-1 ) | Wild-type | 0.26 | [5] |

| This compound (ent-1 ) | erg2Δ mutant | 0.44 | [5] |

| this compound (ent-1 ) | erg31Δ erg32Δ double mutant | 0.38 |[5] |

Note: The activity of this compound was found to be approximately 10-fold less potent than that of the natural Heronamide C, indicating chiral recognition by its cellular target(s).[5]

Table 3: Spectroscopic Data

| Compound | Method | Key Observation | Reference |

|---|---|---|---|

| This compound (ent-1 ) | Circular Dichroism (CD) | Negative Cotton effect | [7] |

| 8-deoxyheronamide C | Circular Dichroism (CD) | Positive Cotton effect |[7] |

Note: The CD spectrum of this compound was nearly symmetrical to that of 8-deoxyheronamide C, which is consistent with it being the enantiomer.[7]

Conclusion

While this compound is not a natural product, its design and total synthesis represent a significant achievement in chemical biology. It has served as an invaluable tool for probing the structure-activity relationship of the heronamide class of molecules. The comparative biological evaluation of this compound and its natural counterpart has provided direct evidence for chiral recognition in the mechanism of action, demonstrating that the specific stereochemistry of the natural product is crucial for its potent antifungal activity. This work underscores the power of total synthesis to create molecular probes that can unlock fundamental insights into biological processes.

References

- 1. Isolation, structure determination and biological activities of heronamides, novel membrane binders from Streptomyces sp. [jstage.jst.go.jp]

- 2. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Mode of Action Studies of ent-Heronamide C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mode of action of ent-Heronamide C, a synthetic enantiomer of the natural product Heronamide C. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed molecular interactions and experimental workflows.

Introduction

Heronamide C is a polyene macrolactam with notable biological activity. To investigate its mechanism of action, its enantiomer, this compound, was designed and synthesized as a chemical probe.[1][2][3][4][5][6] Studies comparing the activity of Heronamide C and this compound have provided valuable insights into the stereospecificity of its biological target interactions, pointing towards a mechanism involving chiral recognition at the cell membrane.[2][3][7] This guide will delve into the key findings from these mode of action studies.

Quantitative Biological Activity

The antifungal activity of this compound was evaluated against the fission yeast Schizosaccharomyces pombe. The half-maximal inhibitory concentration (IC50) values were determined for the wild-type strain and for mutant strains with alterations in ergosterol biosynthesis (erg2Δ and erg31Δ erg32Δ).[7] These data, compared with the activity of the natural enantiomer and another analogue, 8-deoxyheronamide C, highlight the importance of stereochemistry for potent activity.

| Compound | Target Organism/Cell Line | IC50 (μM) | Reference(s) |

| This compound | S. pombe (wild-type) | 0.26 | [7] |

| S. pombe (erg2Δ mutant) | 0.44 | [7] | |

| S. pombe (erg31Δ erg32Δ mutant) | 0.38 | [7] | |

| 8-deoxyheronamide C | S. pombe (wild-type) | ~5.2 | [7] |

| Heronamide C | S. pombe (wild-type) | ~0.026 | [7] |

Note: The IC50 value for 8-deoxyheronamide C is approximately 20-fold higher than that of this compound against the wild-type strain. The IC50 value for Heronamide C is approximately 10-fold lower than that of this compound against the wild-type strain.[7]

Proposed Mode of Action

The current hypothesis for the mode of action of Heronamide C and its enantiomer suggests that they target the cell membrane. Molecular dynamics simulations indicate that these molecules insert into the lipid bilayer, particularly interacting with lipids that have saturated hydrocarbon chains.[6] This interaction is thought to disrupt the structure and function of the cell membrane.[6]

The significant difference in antifungal potency between Heronamide C and this compound strongly suggests that a specific chiral interaction with a component in the cell membrane is crucial for its full biological effect.[2][7] While this compound still exhibits antifungal activity, it is tenfold less potent than the natural form, indicating that while the interaction is not strictly essential for activity, it greatly enhances it.[7] The C16–C17 double bond has also been identified as being exceptionally important for the antifungal activity of Heronamide C.[2][3][7]

Caption: Proposed mode of action of this compound at the cell membrane.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the mode of action studies of this compound. For detailed, step-by-step protocols, please refer to the supporting information of the source publications.

Antifungal Activity Assay (Broth Microdilution Method)

-

Strains and Culture Conditions: Fission yeast (Schizosaccharomyces pombe) wild-type and mutant strains are cultured in an appropriate liquid medium (e.g., YES medium) at a suitable temperature (e.g., 30°C) with shaking.

-

Compound Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are then made to achieve the desired final concentrations for the assay.

-

Assay Setup: In a 96-well microplate, the yeast cell suspension, diluted to a specific optical density (e.g., OD600 = 0.01), is mixed with the various concentrations of this compound. A positive control (e.g., a known antifungal agent) and a negative control (solvent only) are included.

-

Incubation: The microplate is incubated at the optimal growth temperature for a defined period (e.g., 24-48 hours).

-

Data Acquisition: Cell growth is quantified by measuring the optical density at 600 nm using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the antifungal activity assay.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound was a key step in elucidating the mode of action of the natural product. It was constructed from two main fragments, C1-C13 and C14-C27, which were coupled and then cyclized.[6]

Caption: Synthetic strategy for this compound.

The comparison of the biological activities of Heronamide C, this compound, and other analogues like 16,17-dihydroheronamide C has been crucial. The findings indicate that both the overall shape of the macrolide, dictated by its stereochemistry, and specific structural features, such as the C16-C17 double bond, are critical for potent antifungal activity.[7] The reduced activity of the 16,17-dihydro analogue underscores the importance of this double bond.[2][3]

Conclusion

The study of this compound has been instrumental in refining the mode of action hypothesis for the heronamide class of compounds. The evidence strongly points to the cell membrane as the primary target, with a key chiral recognition event being responsible for the high potency of the natural enantiomer. Future research may focus on identifying the specific membrane component that interacts with heronamides and further elucidating the molecular details of how this interaction leads to membrane perturbation and cell death. These findings provide a solid foundation for the potential development of novel antifungal agents based on the heronamide scaffold.

References

An In-depth Technical Guide on the Biological Activity of ent-Heronamide C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of ent-Heronamide C, with a focus on its antifungal properties. The information is compiled from recent scientific literature, presenting quantitative data, experimental methodologies, and visual representations of key concepts to facilitate understanding and further research in the field of natural product chemistry and drug discovery.

Introduction

This compound is the enantiomer of Heronamide C, a polyene macrolactam isolated from a marine-derived Streptomyces sp.[1] While natural Heronamide C has shown interesting biological effects, the study of its enantiomer, this compound, has been crucial in elucidating the stereochemical requirements for its biological activity. This document focuses on the reported antifungal activity of this compound and the experimental basis for these findings.

Antifungal Activity of this compound

This compound has been synthesized and evaluated for its growth inhibition activity against the fission yeast Schizosaccharomyces pombe.[2] The studies revealed that this compound possesses antifungal properties, although with a lower potency compared to its natural counterpart, Heronamide C. This suggests that the biological target of these compounds exhibits chiral recognition.[2]

The inhibitory effects of this compound on the growth of wild-type and specific mutant strains of fission yeast are summarized below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound | Fission Yeast Strain | IC50 (µM)[2] |

| This compound | Wild-type | 0.26 |

| erg2Δ mutant | 0.44 | |

| erg31Δ erg32Δ double mutant | 0.38 | |

| 8-deoxyheronamide C | Wild-type | (Positive Control) |

Note: The ergΔ mutants are deficient in specific enzymes involved in ergosterol biosynthesis, a key component of fungal cell membranes.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the literature regarding the antifungal activity of this compound.

The synthesis of this compound was achieved through a modular strategy.[2][3] Key steps involved the preparation of two main fragments, the C1–C13 fragment (ent-9) from D-ribose and the C14–C27 fragment (12) from homoallylamine.[2][3] These fragments were coupled using Stille conditions.[2][3] Subsequent treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and HATU led to the formation of the TES-protected macrocycle.[2][3] The final deprotection of the TES groups was accomplished using tetra-n-butylammonium fluoride (TBAF) to yield this compound.[2][3]

The antifungal activity of this compound was assessed by determining its inhibitory effect on the growth of Schizosaccharomyces pombe.

-

Strains: A wild-type strain and mutant strains with deletions in genes related to ergosterol biosynthesis (erg2Δ and erg31Δ erg32Δ) were used.[2]

-

Culture Preparation: Fission yeast cells were pre-cultured in a suitable liquid medium (e.g., YES medium) at an optimal temperature (e.g., 30°C) until they reached the mid-logarithmic growth phase.

-

Assay Setup: The cell cultures were then diluted to a specific density (e.g., 1 x 10^5 cells/mL) in fresh medium.

-

Compound Treatment: A serial dilution of this compound (dissolved in a suitable solvent like DMSO) was added to the cell suspensions in a 96-well microplate. A solvent control (DMSO) and a positive control (e.g., 8-deoxyheronamide C) were included.

-

Incubation: The microplates were incubated at the optimal growth temperature for a defined period (e.g., 24-48 hours).

-

Growth Measurement: Cell growth was quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

IC50 Determination: The IC50 values were calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Structure-Activity Relationship of Heronamide Derivatives.

References

A Technical Guide to the Natural Sources of Heronamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heronamides are a family of polyene macrolactams produced by various species of Gram-positive bacteria, primarily from the genus Streptomyces. These compounds have garnered significant interest within the scientific community due to their unique chemical structures and diverse biological activities. This technical guide provides an in-depth overview of the natural sources of heronamides, detailing the producing organisms, methods for their isolation and quantification, and a summary of their known biological effects and proposed mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, medicinal chemistry, and the development of novel therapeutic agents.

Natural Sources of Heronamide Compounds

Heronamides are secondary metabolites synthesized by filamentous bacteria belonging to the genus Streptomyces. These microorganisms are ubiquitous in terrestrial and marine environments and are renowned for their prolific production of a wide array of bioactive natural products. To date, several distinct Streptomyces species have been identified as producers of heronamide compounds.

Initial discoveries identified a Streptomyces species isolated from a shallow water sediment sample collected off Heron Island, Australia, as a source of heronamides A-C.[1] Subsequent research has led to the isolation of a growing family of heronamide analogues, designated A through L, from various terrestrial and marine-derived Streptomyces strains.[2]

For instance, Streptomyces niveus (strain YIM 32862), isolated from forest soil, has been shown to produce a range of heronamides, including G, H, I, J, K, and L.[1] Another notable producer is Streptomyces sp. TP-A0871, a soil isolate from Toyama, Japan, which is known to produce heronamide C.[3] The deep-sea-derived Streptomyces sp. SCSIO 03032 has also been identified as a source of heronamides.

Quantitative Data on Heronamide Production

The production of heronamides by Streptomyces is typically achieved through submerged fermentation in nutrient-rich media. The yields of individual heronamide compounds can vary significantly depending on the producing strain, fermentation conditions (e.g., media composition, temperature, aeration), and extraction and purification methodologies. The following tables summarize the reported quantitative data for the isolation of various heronamide compounds from different Streptomyces species.

| Heronamide | Producing Organism | Fermentation Volume (L) | Crude Extract (g) | Isolated Yield (mg) | Reference |

| Heronamide A | Streptomyces sp. OUCT16-38 | 40 | - | - | [4] |

| Heronamide B | Streptomyces sp. OUCT16-38 | 40 | - | - | [4] |

| Heronamide C | Streptomyces sp. OUCT16-38 | 40 | - | - | [4] |

| 8-deoxyheronamide C | Streptomyces sp. OUCT16-38 | 40 | - | - | [4] |

| Heronamide G | Streptomyces niveus YIM 32862 | 140 | - | 15.0 | [1] |

| Heronamide H | Streptomyces niveus YIM 32862 | 140 | - | 8.0 | [1] |

| Heronamide I | Streptomyces niveus YIM 32862 | 140 | - | 5.0 | [1] |

| Heronamide J | Streptomyces niveus YIM 32862 | 140 | - | 6.0 | [1] |

| Heronamide K | Streptomyces niveus YIM 32862 | 140 | - | 7.0 | [1] |

| Heronamide L | Streptomyces niveus YIM 32862 | 140 | - | 4.0 | [1] |

Experimental Protocols

Fermentation of Heronamide-Producing Streptomyces

A representative protocol for the large-scale fermentation of a heronamide-producing Streptomyces strain is as follows:

-

Strain Cultivation: A well-sporulated culture of the Streptomyces strain is grown on a suitable agar medium (e.g., MS medium).

-

Inoculum Preparation: A loopful of spores is inoculated into a seed culture medium (e.g., liquid F2 culture medium) in a baffled flask. The flask is incubated on a rotary shaker at a specified temperature (e.g., 30°C) and agitation speed (e.g., 220 rpm) for a defined period (e.g., 7 days).

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium in a fermenter. For a 40 L scale, the culture broth is incubated under controlled conditions for an extended period to allow for the biosynthesis and accumulation of heronamides.[4]

Extraction and Isolation of Heronamide Compounds

The recovery of heronamides from the fermentation broth typically involves the following steps:

-

Biomass Separation: The culture broth is harvested, and the mycelial biomass is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The supernatant is extracted with an organic solvent, most commonly ethyl acetate, to partition the heronamide compounds into the organic phase.[4]

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic purification steps to isolate the individual heronamide compounds. This multi-step process often includes:

-

Initial Fractionation: Partitioning the crude extract between different solvent systems (e.g., 90% methanol and n-hexane) to remove nonpolar impurities.[4]

-

Column Chromatography: Sequential separation using various stationary phases such as silica gel, Sephadex LH-20, and C18 reverse-phase silica gel.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the fractions is typically achieved using preparative or semi-preparative HPLC to yield pure heronamide compounds.

-

Quantification of Heronamide Production

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the quantification of heronamide compounds. A general workflow for quantitative analysis is as follows:

-

Standard Preparation: A calibration curve is generated using a purified and quantified standard of the target heronamide.

-

Sample Preparation: A known amount of the crude extract or a fraction from the purification process is dissolved in a suitable solvent (e.g., methanol).

-

HPLC Analysis: The sample is injected onto an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a detector (e.g., diode array detector or mass spectrometer).

-

Quantification: The concentration of the heronamide in the sample is determined by comparing the peak area of the analyte with the calibration curve.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of Heronamides

Heronamides are polyketides, and their biosynthesis is proposed to be carried out by a Type I polyketide synthase (PKS) multienzyme complex. The draft genome sequence of Streptomyces sp. TP-A0871, a producer of heronamide C, has revealed the presence of a large PKS gene cluster that is likely responsible for heronamide biosynthesis.[3] The general biosynthetic scheme is thought to involve the sequential condensation of small carboxylic acid-derived extender units to a starter unit, followed by a series of modifications including reductions, dehydrations, and cyclizations to form the macrolactam ring.

Caption: Proposed biosynthetic pathway for heronamide compounds.

Experimental Workflow for Bioactivity Screening

The biological activities of heronamide compounds are assessed using a variety of in vitro assays. A typical workflow for screening the bioactivity of a newly isolated heronamide is depicted below.

Caption: A generalized workflow for the bioactivity screening of heronamide compounds.

Known Biological Activities and Mechanism of Action

Heronamides have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects. For example, heronamide C has been shown to have a reversible, non-cytotoxic effect on the morphology of mammalian cells.[1][5]

Studies on the mechanism of action of heronamides have revealed that they can target cellular membranes. Specifically, 8-deoxyheronamide C has been shown to interact with saturated hydrocarbon chains within the lipid membranes of fission yeast, leading to perturbations in the structure of membrane microdomains and resulting in abnormal cell wall morphology. This interaction with the cell membrane is a key aspect of their biological activity.

Conclusion

Heronamide compounds represent a valuable class of natural products with significant potential for further investigation and development. The continued exploration of diverse terrestrial and marine environments for novel Streptomyces strains is likely to expand the known diversity of the heronamide family. A thorough understanding of their natural sources, biosynthesis, and biological activities is crucial for harnessing their therapeutic potential. The information compiled in this technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of these fascinating molecules.

References

- 1. Heronamides G–L, polyene macrolactams from Streptomyces niveus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Draft Genome Sequence of Streptomyces sp. TP-A0871, a Producer of Heronamide C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of ent-Heronamide C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of ent-Heronamide C, an enantiomer of the naturally occurring Heronamide C. This document is intended to guide researchers in the fields of organic synthesis, medicinal chemistry, and drug development in replicating and potentially improving upon the established synthetic route. The provided protocols are based on the work published by Kanoh and colleagues, who have successfully achieved the total synthesis of this complex macrolactam.

Introduction

Heronamide C is a polyene macrolactam with significant biological activity, including potent antifungal properties. Its proposed mode of action involves interaction with cell membrane lipids, leading to perturbations in membrane structure and function. The synthesis of its enantiomer, this compound, is crucial for structure-activity relationship (SAR) studies and for elucidating the stereochemical requirements for its biological activity. The total synthesis described herein employs a convergent and modular strategy, which involves the synthesis of two key fragments, a C1-C13 fragment (ent-9 ) and a C14-C27 fragment (12 ), followed by their coupling and subsequent macrolactamization.

Retrosynthetic Analysis and Strategy

The synthetic strategy for this compound is a convergent approach, which enhances efficiency by allowing for the parallel synthesis of complex fragments that are later combined. The key disconnection points are the C13-C14 amide bond and the C1-C27 ester linkage, leading to two major fragments.

A simplified retrosynthetic analysis is depicted below. The final macrolactam is envisioned to be formed via an intramolecular amide bond formation. The linear precursor for this cyclization is assembled through a Stille cross-coupling reaction between the vinyl iodide of the C14-C27 fragment and a vinyl stannane derived from the C1-C13 fragment. The C1-C13 fragment (ent-9 ) is synthesized from D-ribose, while the C14-C27 fragment (12 ) is derived from homoallylamine.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from the supplementary information of the publication by Kanoh et al. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents unless otherwise noted.

Synthesis of C1-C13 Fragment (ent-9)

The synthesis of the C1-C13 fragment, ent-9 , commences from D-ribose and involves multiple steps of protection, oxidation, and olefination to construct the required stereocenters and functional groups.

(Note: The detailed multi-step synthesis of the fragments is complex and involves numerous intermediates. For the purpose of these notes, the key final steps of the overall synthesis are presented. Researchers are directed to the primary literature for the detailed synthesis of the fragments.)

Synthesis of C14-C27 Fragment (12)

The C14-C27 fragment 12 is synthesized from a chiral homoallylamine derivative. The synthesis involves stereoselective additions, functional group manipulations, and the introduction of the vinyl iodide moiety required for the subsequent coupling reaction.

(Note: As with the C1-C13 fragment, the detailed multi-step synthesis of this fragment is extensive. The primary literature should be consulted for the specific procedures.)

Key Coupling and Cyclization Steps

1. Stille Coupling of Fragments ent-9 and 12 to afford compound 31

-

To a solution of C1-C13 fragment ent-9 and C14-C27 fragment 12 in anhydrous THF are added Pd₂(dba)₃, Ph₃As, and LiCl.

-

The reaction mixture is stirred at 40 °C until the starting materials are consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with saturated aqueous KF solution and stirred for 30 minutes.

-

The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the coupled product 31.

2. Macrolactamization to form TES-protected this compound (32)

-

The linear precursor 31 is first treated with DBU in CH₂Cl₂ to remove the Fmoc protecting group.

-

After completion of the deprotection, the solvent is removed in vacuo.

-

The resulting amine is dissolved in a large volume of THF, and HATU and DIPEA are added.

-

The reaction mixture is stirred at room temperature, and the progress of the macrolactamization is monitored by TLC.

-

Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography to yield the TES-protected macrolactam 32.

3. Deprotection to afford this compound

-

To a solution of TES-protected this compound (32) in THF at 0 °C is added TBAF (1M in THF).

-

The reaction is stirred at 0 °C and monitored by TLC.

-

Once the reaction is complete, it is quenched with saturated aqueous NH₄Cl.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

The final product, this compound, is purified by preparative HPLC.

Quantitative Data Summary

The following table summarizes the yields for the key final steps in the total synthesis of this compound.

| Step | Reactants | Product | Yield (%) |

| Stille Coupling | ent-9 and 12 | Coupled Product 31 | 40 |

| Macrolactamization (2 steps) | Coupled Product 31 | TES-protected this compound 32 | 53 |

| TES Deprotection | TES-protected this compound 32 | This compound | 90 |

Biological Activity

This compound has been evaluated for its antifungal activity against various yeast strains. The data reveals important insights into the stereochemical requirements for its biological function.

| Organism/Cell Line | IC₅₀ (µM) for this compound | IC₅₀ (µM) for Heronamide C (for comparison) |

| S. pombe (wild type) | 0.26 | ~0.026 |

| S. pombe erg2Δ mutant | 0.44 | Not reported |

| S. pombe erg31Δ erg32Δ | 0.38 | Not reported |

The data indicates that while this compound retains potent antifungal activity, it is approximately 10-fold less potent than the natural enantiomer, Heronamide C, suggesting that chiral recognition plays a significant role in its interaction with cellular targets.[1]

Experimental Workflow and Signaling Pathway

The overall workflow of the total synthesis and the proposed mechanism of action of Heronamides are illustrated in the following diagrams.

Caption: Total synthesis workflow for this compound.

Caption: Proposed mode of action of Heronamides.

Conclusion

The total synthesis of this compound provides a valuable platform for further investigation into the biological activities of the heronamide class of natural products. The modular strategy allows for the synthesis of analogs for detailed SAR studies, which could lead to the development of new antifungal agents with improved efficacy and selectivity. The provided protocols serve as a detailed guide for researchers aiming to explore the chemical and biological landscape of these fascinating molecules.

References

Synthesis of ent-Heronamide C: A Detailed Protocol

For researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the total synthesis of ent-Heronamide C, a polyene macrolactam with notable biological activity. This application note details the modular synthetic strategy, experimental procedures for key reactions, and quantitative data for major intermediates and the final product.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound is based on a convergent and modular strategy developed by Kanoh and coworkers. The key disconnections are at the C13-C14 amide bond and the C1-C2 bond, leading to two major fragments: the C1-C13 fragment ent-9 and the C14-C27 fragment 12 . The synthesis plan involves the preparation of these two fragments, followed by a Stille coupling to join them, macrolactamization to form the 20-membered ring, and a final deprotection step to yield the natural product.

Experimental Protocols

Synthesis of C1-C13 Fragment (ent-9)

The C1-C13 fragment ent-9 is prepared from D-ribose. The detailed multi-step synthesis is described in the literature and involves standard protecting group manipulations and carbon chain extensions.

Synthesis of C14-C27 Fragment (12)

The C14-C27 fragment 12 is synthesized from homoallylamine 30 (95% ee). The synthesis of its enantiomer has been previously reported, and the same methodology is applied to produce 12 .

Assembly of the Macrolactam Core

The final stages of the synthesis involve the coupling of the two fragments, cyclization, and deprotection.

Reaction Scheme:

Protocol:

To a solution of the C1-C13 vinyl iodide fragment ent-9 and the C14-C27 vinyl stannane fragment 12 in anhydrous N,N-dimethylformamide (DMF) is added tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), triphenylarsine (Ph₃As), and lithium chloride (LiCl). The reaction mixture is stirred at 40 °C until the starting materials are consumed (monitored by TLC). Upon completion, the reaction is quenched and the product is purified by column chromatography to afford the coupled product 31 .

Reaction Scheme:

Protocol:

The coupled product 31 is first treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (CH₂Cl₂) at 0 °C to remove the Fmoc protecting group, yielding the corresponding amine. After completion of the deprotection, the solvent is removed under reduced pressure. The resulting crude amine is then dissolved in anhydrous tetrahydrofuran (THF), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature to effect macrolactamization. The TES-protected this compound (32 ) is then purified by column chromatography.

Reaction Scheme:

Protocol:

To a solution of the TES-protected this compound (32 ) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of tetrabutylammonium fluoride (TBAF) in THF. The reaction is stirred at 0 °C until complete deprotection is observed by TLC. The reaction is then quenched, and the final product, this compound (ent-1 ), is purified by column chromatography.

Quantitative Data

| Step | Product | Starting Materials | Reagents and Conditions | Yield (%) |

| Stille Coupling | 31 | ent-9 and 12 | Pd₂(dba)₃, Ph₃As, LiCl, DMF, 40 °C | 40 |

| Macrolactamization | 32 | 31 | 1. DBU, CH₂Cl₂; 2. HATU, DIPEA, THF | 53 (2 steps) |

| Deprotection | This compound | 32 | TBAF, THF, 0 °C | 90 |

Visualizations

Figure 1. Overall synthetic workflow for this compound.

Figure 2. Key reagents and transformation in the Stille coupling step.

Figure 3. Logical flow of the macrolactamization and deprotection sequence.

Modular Synthesis of ent-Heronamide C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the modular synthesis of ent-Heronamide C, the enantiomer of a bioactive polyene macrolactam. The described strategy relies on a convergent approach, coupling two advanced fragments, followed by macrolactamization and final deprotection. This methodology offers a flexible route for the synthesis of this compound and its analogs for further biological evaluation and drug discovery efforts.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a modular strategy that involves the preparation of two key building blocks: the C1-C13 fragment (ent-9) and the C14-C27 fragment (12). These fragments are subsequently joined via a palladium-catalyzed Stille cross-coupling reaction. The linear precursor is then subjected to deprotection and an intramolecular amide bond formation (macrolactamization) to construct the 20-membered macrocycle. A final deprotection step yields the target molecule, this compound (ent-1).

The C1-C13 fragment (ent-9) is synthesized from commercially available D-ribose, while the C14-C27 fragment (12) is prepared from homoallylamine 30.[1] This convergent approach allows for the efficient construction of the complex molecular architecture of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the modular synthesis of this compound.

| Step No. | Reaction | Starting Materials | Product | Yield (%) |

| 1 | Stille Coupling | C1-C13 fragment (ent-9) and C14-C27 fragment (12) | Coupled product (31) | 40 |

| 2 | Deprotection & Macrolactamization | Coupled product (31) | TES-protected this compound (32) | 53 (over 2 steps) |

| 3 | TES Deprotection | TES-protected this compound (32) | This compound (ent-1) | 90 |

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound.

Stille Cross-Coupling of Fragments ent-9 and 12

This protocol describes the palladium-catalyzed cross-coupling of the vinyl iodide C14-C27 fragment (12) with the vinylstannane C1-C13 fragment (ent-9).

Reagents and Materials:

-

C1-C13 vinylstannane fragment (ent-9)

-

C14-C27 vinyl iodide fragment (12)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylarsine (Ph₃As)

-

Lithium chloride (LiCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of the C1-C13 vinylstannane fragment (ent-9) and the C14-C27 vinyl iodide fragment (12) in anhydrous DMF are added LiCl, Ph₃As, and Pd₂(dba)₃ under an inert atmosphere of argon.

-

The reaction mixture is stirred at 40 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product (31) is purified by silica gel column chromatography to afford the desired coupled product.[1]

Macrolactamization to form TES-protected this compound (32)

This protocol outlines the deprotection of the amine and carboxylic acid protecting groups of the coupled product (31), followed by intramolecular amide bond formation.

Reagents and Materials:

-

Coupled product (31)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

The coupled product (31) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C under an inert atmosphere.

-

DBU is added dropwise to the solution to effect deprotection. The reaction is stirred at 0 °C and monitored by TLC.

-

Upon completion of the deprotection, the solvent is removed under reduced pressure.

-

The crude amino-acid is dissolved in anhydrous THF, and DIPEA and HATU are added sequentially at room temperature.

-

The reaction mixture is stirred at room temperature, and the progress of the macrolactamization is monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude TES-protected this compound (32) is purified by silica gel column chromatography.[1]

Final Deprotection to Yield this compound (ent-1)

This protocol describes the removal of the triethylsilyl (TES) protecting groups to yield the final product.

Reagents and Materials:

-

TES-protected this compound (32)

-

Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware

Procedure:

-

TES-protected this compound (32) is dissolved in anhydrous THF and cooled to 0 °C.

-

A solution of TBAF in THF is added dropwise to the reaction mixture.

-

The reaction is stirred at 0 °C and monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound (ent-1) is purified by silica gel column chromatography to afford the final product.[1]

Visualizations

The following diagrams illustrate the modular synthetic strategy for this compound.

Caption: Overall modular synthetic strategy for this compound.

Caption: Experimental workflow for the final steps of this compound synthesis.

References

Experimental Design for the Preclinical Evaluation of ent-Heronamide C as a Potential Anticancer Agent

Introduction

ent-Heronamide C is a polyene macrolactam and the enantiomer of the natural product Heronamide C.[1][2][3] While research has primarily focused on its antifungal properties, its mechanism of action—targeting and perturbing lipid membranes—suggests a potential for broader therapeutic applications, including oncology.[4][5][6] Many anticancer agents derived from marine organisms exert their effects by interacting with cellular membranes, leading to cytotoxicity and the induction of apoptosis.[7][8][9] This document outlines a comprehensive experimental plan to investigate the anticancer potential of this compound, from initial in vitro screening to the elucidation of its mechanism of action.

These protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and molecular biology techniques.

Quantitative Data Summary

Currently, there is no public data available on the cytotoxicity of this compound against human cancer cell lines. However, its activity against fission yeast provides a starting point for estimating potential effective concentrations in mammalian cells. The IC50 values for this compound and a related compound, 8-deoxyheronamide C, against Schizosaccharomyces pombe are summarized below. These values can serve as a preliminary guide for dose-response studies in cancer cell lines.

| Compound | Organism/Cell Line | IC50 (µM) | Reference |

| This compound | S. pombe (wild-type) | 0.26 | |

| This compound | S. pombe (erg2Δ mutant) | 0.44 | |

| This compound | S. pombe (erg31Δ erg32Δ double mutant) | 0.38 | |

| 8-deoxyheronamide C | S. pombe (wild-type) | ~5.2 (estimated from 20-fold less potent than Heronamide C, which is ~10-fold more potent than this compound) |

Experimental Workflow

The proposed experimental workflow is designed to systematically evaluate the anticancer properties of this compound. The workflow begins with broad cytotoxicity screening, followed by more detailed investigations into the mechanism of cell death and effects on cell cycle progression.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. broadpharm.com [broadpharm.com]

- 6. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Membrane-active host defense peptides – Challenges and perspectives for the development of novel anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of ent-Heronamide C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthetic ent-Heronamide C, a polyene macrolactam of interest for biological and pharmaceutical research. The following sections outline the final deprotection and purification steps of its total synthesis, including quantitative data, detailed experimental procedures, and a workflow diagram.

Data Presentation

The purification of ent--Heronamide C is the final step in a multi-step total synthesis. The yields of the concluding synthetic and purification stages are summarized in the table below for easy reference and comparison.

| Step | Product | Starting Material | Reagents/Conditions | Yield (%) |

| 1. Stille Coupling | Coupling Product 31 | C1-C13 Fragment ent-9 and C14-C27 Fragment 12 | Pd(Ph3P)4, CuTC, CsF, DMF | 40 |

| 2. Macrolactamization | TES-protected this compound (32) | Coupling Product 31 | DBU, then HATU | 53 (over 2 steps) |

| 3. Deprotection & Purification | Pure this compound (ent-1) | TES-protected this compound (32) | TBAF, THF; followed by silica gel column chromatography | 90 [1] |

Experimental Protocols

The following protocols detail the final steps in the synthesis of this compound, focusing on the purification procedure.

Protocol 1: Deprotection of TES-protected this compound

This protocol describes the removal of the triethylsilyl (TES) protecting groups from the precursor molecule.

Materials:

-

TES-protected this compound (32)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen supply for inert atmosphere

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber and solvent system (e.g., ethyl acetate/hexane)

-

UV lamp for visualization

Procedure:

-

Dissolve the TES-protected this compound (32) in anhydrous THF in a round-bottom flask under an inert atmosphere of argon or nitrogen.

-

Cool the solution to 0 °C using an ice bath.

-

Add the 1 M TBAF solution in THF dropwise to the stirred solution.

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol details the purification of the crude product from the deprotection step to yield pure this compound.[1]

Materials:

-

Crude this compound

-

Silica gel 60 (particle size 40-63 µm)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

-

Ensure the silica bed is uniform and free of cracks or air bubbles.

-

Equilibrate the column by running several column volumes of the starting eluent (e.g., a low polarity mixture of ethyl acetate and hexane, such as 1:10) through the packed silica.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent).

-

Alternatively, adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Begin elution with a low polarity solvent system, such as ethyl acetate/hexane (e.g., 1:6 v/v), based on TLC analysis of the crude product.[1]

-

Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate to efficiently separate the desired compound from impurities.

-

Collect fractions of the eluate.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify those containing the pure this compound.

-

Pool the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid or oil.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the final purification of this compound.

Caption: Final purification workflow for this compound.

References

Application Notes and Protocols for ent-Heronamide C

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and use of ent-Heronamide C, a key molecular probe in antifungal research.

Product Information

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₁NO₃ | [] |

| Molecular Weight | 451.64 g/mol | [] |

| Primary Application | Antifungal agent; probe for mode-of-action analysis of heronamide C | [][2][3][4] |

Handling and Storage

Proper handling and storage are critical to maintain the integrity and activity of this compound. The molecule's polyene structure suggests potential sensitivity to light, air, and temperature.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory precautions for handling biologically active small molecules should be followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when working with the solid compound or preparing stock solutions.

-

Avoid Inhalation and Contact: Avoid inhaling dust or aerosols. Avoid contact with skin and eyes.

Shipping and Receiving

-

Shipping Conditions: this compound is typically shipped at room temperature for domestic transit within the continental US.[2] International shipping conditions may vary.

-

Upon Receipt: Immediately transfer the compound to the recommended storage conditions.

Long-Term Storage

The consensus from suppliers is to store the product according to the conditions specified on its Certificate of Analysis (CoA).[2][5] While a specific CoA is not provided here, the following recommendations are based on the chemical nature of polyene macrolactams and available data.

| Parameter | Recommended Condition | Rationale / Notes |

| Temperature | -20°C or -80°C | Standard for long-term storage of sensitive natural products to minimize thermal degradation. One vendor suggests a shelf-life of 12 months from the date of receipt, implying the need for controlled storage.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The synthesis of this compound is conducted under an argon atmosphere, suggesting sensitivity to oxygen and moisture.[7] |

| Light | Protect from light | The related compound, Heronamide C, is known to undergo photochemical reactions.[7] Its polyene structure makes it susceptible to light-induced degradation. Store vials in the dark (e.g., in a sealed box or wrapped in foil). |

| Form | Store as a solid (lyophilized powder) | Storing the compound in its solid form is generally more stable than in solution. |

Solution Preparation and Storage

Solubility

Quantitative solubility data is limited. However, experimental descriptions indicate solubility in dimethyl sulfoxide (DMSO).[7] For the related Heronamide C, which has low water solubility, various organic solvents and formulation vehicles are suggested.[8]

| Solvent/Vehicle | Concentration & Use Notes | Source (Inference) |

| DMSO | Suitable for preparing high-concentration stock solutions (e.g., 10-50 mM). Used for preparing samples for in vitro assays and spectroscopic measurements. | [7][8] |

| Ethanol | May be a suitable solvent for stock solution preparation, but solubility should be tested empirically. | General Practice |

| Aqueous Buffers | Expected to have very low solubility. For biological assays, dilute the DMSO or ethanol stock solution into the aqueous medium. Ensure the final solvent concentration is low (e.g., <0.5%) to avoid affecting the biological system. | [8] |

| In Vivo Formulations | For animal studies, consider co-solvents like PEG400 or suspending agents like 0.5% Carboxymethyl cellulose (CMC) with 0.25% Tween 80.[8] | [8] |

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: In a controlled environment (e.g., fume hood), accurately weigh the desired amount of the compound.

-

Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound. For example, to prepare a 10 mM solution from 1 mg of this compound (MW = 451.64), add 221.4 µL of DMSO.

-

Mixing: Vortex or sonicate gently until the solid is completely dissolved.

-

Storage: Aliquot the stock solution into small-volume, light-protected (amber) vials with tight-sealing caps. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

This compound is primarily used to investigate the mode of action of Heronamide C, which is believed to target the cell membrane of fungi.[9][10]

Antifungal Susceptibility Assay (Broth Microdilution)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain (e.g., Schizosaccharomyces pombe or Candida albicans).

-

Prepare Fungal Inoculum: Culture the fungal strain in an appropriate liquid medium (e.g., YPD for yeast) overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ cells/mL) in fresh assay medium.

-

Prepare Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Inoculation: Add the fungal inoculum to each well of the microplate. Include positive (no drug) and negative (no cells) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C) for 24-48 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance at 600 nm.

Mode of Action: Cell Membrane Interaction

This compound is an enantiomeric probe designed to study the chiral recognition between Heronamide C and components of the cell membrane.[3][9][11] Experiments often involve comparing its activity to Heronamide C and stabilized analogs.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. biorbyt.com [biorbyt.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Heronamide C | Microorganisms | 1257083-94-5 | Invivochem [invivochem.com]

- 9. Design, Synthesis, and Antifungal Activity of 16,17-Dihydroheronamide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heronamide C | C29H39NO3 | CID 49794660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of ent-Heronamide C

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of ent-Heronamide C. The information is based on published synthetic routes and aims to address potential challenges encountered during key experimental stages.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound is achieved through a convergent and modular strategy. This involves the synthesis of two key fragments: a C1-C13 fragment and a C14-C27 fragment. These fragments are then coupled together, followed by macrolactamization and final deprotection steps to yield the target molecule.[1][2]

Q2: What are the starting materials for the key fragments?

A2: The C1-C13 fragment (ent-9) is synthesized from D-ribose. The C14-C27 fragment (12) is prepared from a chiral homoallylamine.[1]

Q3: What are the key bond-forming reactions in the synthesis?

A3: The key bond-forming reactions are a Stille coupling to connect the C1-C13 and C14-C27 fragments and an intramolecular amide bond formation (macrolactamization) to form the 20-membered macrocycle.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Stille Coupling Reaction

Symptoms:

-

Low conversion of starting materials (fragments ent-9 and 12) to the coupled product 31.

-

Formation of significant side products, such as homocoupling of the organostannane.

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Catalyst Inactivity: The palladium catalyst may be degraded or poisoned. | Use a freshly opened or properly stored palladium catalyst. Consider using a different palladium source or ligand. |

| Solvent Purity: Impurities in the solvent can interfere with the catalytic cycle. | Use freshly distilled or high-purity anhydrous solvent. Degas the solvent thoroughly before use to remove oxygen. |

| Substrate Purity: Impurities in the fragment coupling partners can inhibit the reaction. | Ensure the C1-C13 and C14-C27 fragments are of high purity. Re-purify if necessary. |

| Reaction Temperature: The reaction temperature may not be optimal. | Optimize the reaction temperature. A higher or lower temperature may be required depending on the specific substrates and catalyst system. |

Problem 2: Inefficient Macrolactamization

Symptoms:

-

Low yield of the desired macrolactam (TES-protected this compound, 32).

-

Formation of intermolecular oligomers or polymers instead of the intramolecular cyclization product.

-

Epimerization at the stereocenter alpha to the carbonyl group.

Possible Causes and Solutions:

| Cause | Recommended Solution |

| High Concentration: High concentrations favor intermolecular reactions over the desired intramolecular cyclization. | Perform the reaction under high-dilution conditions. Use a syringe pump for slow addition of the seco-acid to the reaction mixture. |

| Ineffective Coupling Reagent: The chosen coupling reagent may not be suitable for this specific macolactamization. | The published synthesis successfully utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] Ensure the HATU is of high quality. Other coupling reagents could be explored if issues persist. |

| Base-Induced Epimerization: The base used can cause epimerization. | The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is reported.[1] If epimerization is a problem, consider using a non-nucleophilic, sterically hindered base. |

Problem 3: Incomplete Final Deprotection

Symptoms:

-

The final product, this compound (ent-1), is contaminated with partially protected intermediates.

-

Low yield of the final product after purification.

Possible Causes and Solutions:

| Cause | Recommended Solution |

| Insufficient Deprotecting Agent: The amount of TBAF (Tetrabutylammonium fluoride) may not be sufficient to remove all TES (triethylsilyl) protecting groups. | Increase the equivalents of TBAF used. Monitor the reaction by TLC or LC-MS to ensure complete deprotection. |

| Reaction Time: The reaction may not have proceeded to completion. | Increase the reaction time. Gentle heating may be required, but monitor for potential side reactions. |

| Work-up Issues: The product may be lost or degraded during the aqueous work-up. | Perform a careful aqueous work-up. Extraction with an appropriate organic solvent should be optimized. |

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound.[1]

| Reaction Step | Product | Yield (%) |

| Stille Coupling | Coupled Product (31) | 40 |

| DBU treatment followed by HATU | TES-protected this compound (32) | 53 (over 2 steps) |

| TES Deprotection with TBAF | This compound (ent-1) | 90 |

Experimental Protocols

Stille Coupling:

To a solution of the C1-C13 fragment (ent-9) and the C14-C27 fragment (12) in a suitable degassed solvent (e.g., DMF or toluene), the palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary additives are added under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then heated to an appropriate temperature (e.g., 80-100 °C) and stirred until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.

Macrolactamization:

The seco-acid precursor is dissolved in a large volume of a suitable solvent (e.g., DCM or THF) to maintain high dilution. A base (e.g., DBU) is added, followed by the slow addition of the coupling reagent (e.g., HATU). The reaction is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography to yield the protected macrolactam.

Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Troubleshooting logic for Stille coupling.

Caption: Troubleshooting guide for macrolactamization.

References

Technical Support Center: Optimizing ent-Heronamide C Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ent-Heronamide C synthesis. The information is presented in a practical question-and-answer format, incorporating detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Frequently Asked Questions (FAQs)

Q1: What are the key challenging steps in the total synthesis of this compound that often lead to low yields?

A1: Based on reported synthetic routes, the three primary stages that can significantly impact the overall yield are:

-

Stille Coupling: The palladium-catalyzed cross-coupling of the C1-C13 and C14-C27 fragments is a critical C-C bond formation. Low yields in this step are often attributed to steric hindrance between the complex coupling partners, suboptimal catalyst performance, or side reactions such as homocoupling.

-

Macrolactamization: The intramolecular amide bond formation to close the 20-membered ring, often employing reagents like DBU and HATU, is a challenging macrocyclization. Yields can be compromised by competing intermolecular oligomerization, epimerization at the activated carboxylic acid terminus, or slow reaction kinetics.

-

Final Deprotection: The removal of multiple silyl protecting groups (e.g., TES ethers) in the final step using reagents like TBAF can be problematic. The basic nature of TBAF can lead to degradation of the sensitive polyene macrolactam core, and removal of TBAF salts during purification can be challenging, impacting the isolated yield.

Troubleshooting Guides

Low Yield in Stille Coupling of C1-C13 and C14-C27 Fragments

Q: My Stille coupling reaction to connect the two main fragments of this compound is resulting in a low yield (reported around 40%). What are the potential causes and how can I improve it?

A: Low yields in late-stage Stille couplings of complex vinyl iodide and vinylstannane fragments are a common challenge. Here are several factors to investigate and potential solutions:

-

Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. While Pd(PPh₃)₄ is commonly used, its performance can be suboptimal for sterically demanding substrates.

-

Troubleshooting: Consider screening other catalysts and ligands. For instance, catalysts with bulkier, more electron-rich ligands can promote faster reductive elimination and suppress side reactions. The addition of copper(I) salts (e.g., CuI, CuBr) has been shown to accelerate the transmetalation step, which is often rate-limiting in couplings with sterically hindered partners.[1]

-

-

Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence the reaction outcome.

-

Troubleshooting: Ensure all reagents and solvents are rigorously degassed to prevent catalyst deactivation. While dioxane and DMF are common solvents, toluene can sometimes reduce dehalogenation side products. If using microwave irradiation, careful optimization of temperature and time is necessary to avoid decomposition.

-

-

Side Reactions: The primary side reaction to consider is the homocoupling of the organostannane reagent.

-

Troubleshooting: This can sometimes be suppressed by carefully controlling the stoichiometry of the reactants and ensuring the palladium catalyst is in its active Pd(0) state. The use of additives like CsF can sometimes improve yields and reproducibility.

-

-

Purification: The removal of tin byproducts can be challenging and lead to yield loss during purification.

-

Troubleshooting: Slurrying the crude product in a solvent like MTBE followed by recrystallization can help minimize residual tin.[2] Alternatively, treatment with aqueous KF can precipitate tin fluorides, which can then be filtered off.

-

| Parameter | Reported Condition | Alternative/Optimized Condition | Expected Outcome |

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃) | Increased reaction rate and yield |

| Additives | None | CuI (0.2-1.0 equiv.) | Acceleration of transmetalation |

| Solvent | Dioxane or DMF | Toluene | Potentially reduced dehalogenation |

| Temperature | Reflux | 60-80 °C (with microwave) | Faster reaction, but risk of decomposition |

-

In a flame-dried flask under an argon atmosphere, dissolve the C1-C13 vinyl iodide fragment (1.0 equiv.) and the C14-C27 vinylstannane fragment (1.2 equiv.) in freshly distilled and degassed toluene.

-

Add Pd₂(dba)₃ (0.05 equiv.) and P(t-Bu)₃ (0.2 equiv.) to the solution.

-

Add CuI (0.5 equiv.) to the reaction mixture.

-

Thoroughly degas the mixture again before heating to 80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of KF, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of ent-Heronamide C

Welcome to the technical support center for the synthesis of ent-Heronamide C. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and potential side reactions encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic steps in the total synthesis of ent--Heronamide C?

A1: The total synthesis of this compound is based on a convergent and modular strategy. The key steps involve the separate synthesis of two complex fragments: the C1-C13 fragment (ent-9) and the C14-C27 fragment (12). These fragments are then brought together through a crucial coupling reaction, followed by macrocyclization to form the 20-membered macrolactam ring and final deprotection steps to yield the target molecule.[1][2]

Q2: What are the known stability issues of Heronamide C and its derivatives?

A2: Heronamide C is sensitive to aerobic/thermal and photochemical conditions.[1] Under these conditions, it can degrade to form Heronamides A and B, which lack the desired biological activity.[1][3] This highlights the need for careful handling and storage of the final compound and its precursors, particularly those containing the conjugated polyene system. Laser-induced degradation has also been observed during Raman microscopy analysis.[1]

Q3: Are there any known side reactions during the fragment coupling step?

A3: The key fragment coupling is a Stille coupling reaction. While the literature reports a 40% yield for the coupling of fragments ent-9 and 12, Stille couplings are known to be sensitive and can be plagued by side reactions such as homo-coupling of the organostannane reagent, protodestannylation, and incomplete reaction.[1] Careful control of the catalyst, ligands, temperature, and stoichiometry is crucial for maximizing the yield of the desired coupled product.

Q4: What challenges might be encountered during the macrolactamization step?

A4: Macrolactamization, the formation of the large ring, can be challenging due to competing intermolecular oligomerization reactions and the need to overcome conformational barriers to cyclization. The reported synthesis uses HATU as the coupling reagent after DBU treatment.[1] Low yields or failure to cyclize could be due to incorrect substrate concentration (high concentration favors oligomerization), inefficient activation of the carboxylic acid, or steric hindrance.

Troubleshooting Guide

Problem 1: Low Yield in the Stille Coupling of Fragments ent-9 and 12

| Potential Cause | Proposed Solution |

| Catalyst Inactivity | Ensure the palladium catalyst is fresh and active. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. Consider using a different palladium source or ligand combination. |

| Homo-coupling of Stannane | Reduce the reaction temperature. Ensure slow addition of the organostannane fragment to the reaction mixture containing the palladium catalyst and the vinyl iodide fragment. |

| Incomplete Reaction | Increase the reaction time or temperature moderately. Monitor the reaction progress carefully using TLC or LC-MS to avoid decomposition of starting materials or product. Ensure the solvent is rigorously dried and degassed. |

| Protodestannylation | Use anhydrous and deoxygenated solvents. The presence of trace amounts of acid or water can lead to the cleavage of the carbon-tin bond. |

Problem 2: Formation of Oligomers during Macrolactamization

| Potential Cause | Proposed Solution |

| High Substrate Concentration | The cyclization must be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular oligomerization. A concentration of approximately 1-2 mM is a good starting point. Use a syringe pump for the slow addition of the linear precursor to the reaction vessel. |

| Inefficient Amide Bond Formation | Ensure the HATU coupling reagent is of high purity and handled under anhydrous conditions. The choice of base (e.g., DBU, DIPEA) and its stoichiometry can be critical and may require optimization.[1] |

| Conformational Constraints | The conformation of the linear precursor plays a significant role. The use of specific solvents or additives might help pre-organize the molecule for cyclization. Temperature can also influence the conformational equilibrium. |

Problem 3: Degradation of Polyene-containing Intermediates

| Potential Cause | Proposed Solution |

| Light Exposure | Protect all reactions involving the polyene systems from light by wrapping the glassware in aluminum foil. Work in a darkened fume hood where possible.[1] |

| Oxygen Sensitivity | Handle all intermediates under an inert atmosphere. Use degassed solvents for reactions and chromatography. Store sensitive compounds under argon or nitrogen at low temperatures. |

| Acid/Base Sensitivity | The conjugated polyene system can be sensitive to strong acids or bases. During workup and purification, use buffered solutions or mild conditions to avoid isomerization or degradation. |

Quantitative Data Summary